Cas no 1340102-25-1 (2-(2-ethylphenyl)cyclopropan-1-amine)

2-(2-ethylphenyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2-Ethyl-phenyl)-cyclopropylamine
- 2-(2-Ethylphenyl)cyclopropan-1-amine
- Cyclopropanamine, 2-(2-ethylphenyl)-
- 1340102-25-1
- CS-0296701
- AKOS011701975
- EN300-1840472
- 2-(2-ethylphenyl)cyclopropan-1-amine
-
- インチ: 1S/C11H15N/c1-2-8-5-3-4-6-9(8)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3
- InChIKey: JKDFNNVANGLDOB-UHFFFAOYSA-N
- ほほえんだ: C1(N)CC1C1=CC=CC=C1CC
計算された属性
- せいみつぶんしりょう: 161.120449483g/mol
- どういたいしつりょう: 161.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.021±0.06 g/cm3(Predicted)
- ふってん: 248.5±29.0 °C(Predicted)
- 酸性度係数(pKa): 8.24±0.20(Predicted)
2-(2-ethylphenyl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840472-1.0g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1840472-0.05g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1840472-10.0g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1840472-5.0g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1840472-10g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1840472-1g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 1g |
$914.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367371-100mg |
2-(2-Ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 98% | 100mg |
¥24120.00 | 2024-08-09 | |
Enamine | EN300-1840472-0.25g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1840472-2.5g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1840472-0.1g |
2-(2-ethylphenyl)cyclopropan-1-amine |
1340102-25-1 | 0.1g |
$804.0 | 2023-09-19 |
2-(2-ethylphenyl)cyclopropan-1-amine 関連文献
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2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
2-(2-ethylphenyl)cyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1340102-25-1 and Product Name: 2-(2-ethylphenyl)cyclopropan-1-amine
The compound with the CAS number 1340102-25-1 and the product name 2-(2-ethylphenyl)cyclopropan-1-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of 2-(2-ethylphenyl)cyclopropan-1-amine consists of a cyclopropane ring substituted with an amine group and an ethylphenyl moiety, which together contribute to its distinct chemical properties and biological activities.
In recent years, there has been a growing emphasis on the exploration of novel heterocyclic compounds, particularly those incorporating cyclopropane rings, due to their inherent stability and reactivity. The cyclopropane moiety in 2-(2-ethylphenyl)cyclopropan-1-amine is known to enhance the metabolic stability of the molecule, making it a valuable scaffold for the design of bioactive compounds. This feature is particularly relevant in the context of drug development, where long-term stability is often a critical factor in determining the efficacy and safety of a therapeutic agent.
The amine group present in the structure of 2-(2-ethylphenyl)cyclopropan-1-amine also plays a crucial role in its pharmacological profile. Amines are well-documented pharmacophores that interact with various biological targets, including enzymes and receptors. The specific positioning of the amine group in this compound suggests potential interactions with serotonergic receptors, which are implicated in a wide range of neurological and psychiatric disorders. This hypothesis is supported by preliminary studies that have demonstrated the binding affinity of similar amine-containing compounds for serotonin receptors.
One of the most compelling aspects of 2-(2-ethylphenyl)cyclopropan-1-amine is its potential as a lead compound for further derivatization. The combination of the cyclopropane ring and the ethylphenyl substituent provides a versatile platform for structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties. Researchers have been exploring various strategies to modify this core structure, including introducing additional functional groups or altering the substitution pattern on the aromatic ring. Such modifications are expected to yield novel derivatives with enhanced potency, selectivity, and therapeutic efficacy.
Recent advances in computational chemistry have also contributed to the growing interest in 2-(2-ethylphenyl)cyclopropan-1-amine. Molecular modeling techniques have been employed to predict the binding modes of this compound to biological targets, providing valuable insights into its mechanism of action. These computational studies have helped researchers identify key interactions between 2-(2-ethylphenyl)cyclopropan-1-amine and its intended targets, which can guide the design of more effective analogs. Furthermore, virtual screening approaches have been used to identify potential drug candidates based on structural similarity to known bioactive molecules.
The synthesis of 2-(2-ethylphenyl)cyclopropan-1-amine has been achieved through multiple synthetic routes, each with its own advantages and limitations. One common approach involves the reaction of cyclopropylamine with 2-bromoethylbenzene under basic conditions, followed by reduction to yield the desired product. Alternatively, palladium-catalyzed cross-coupling reactions have been explored as a means to construct the cyclopropane ring more efficiently. These synthetic strategies highlight the versatility of modern organic chemistry in constructing complex molecular architectures like that of 2-(2-ethylphenyl)cyclopropan-1-amine.
In conclusion, 2-(2-ethylphenyl)cyclopropan-1-amine represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing novel therapeutic agents. As research in this area continues to evolve, it is likely that new insights into the pharmacological properties of this compound will emerge, paving the way for innovative drug discovery efforts.
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